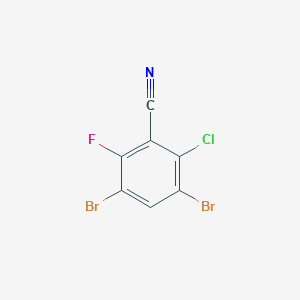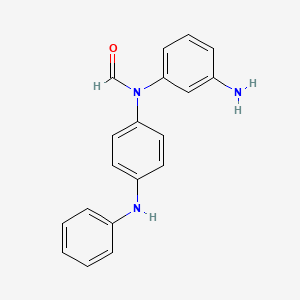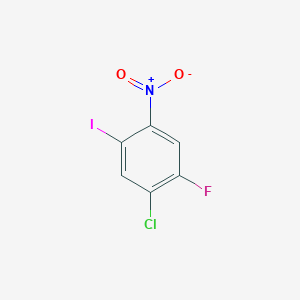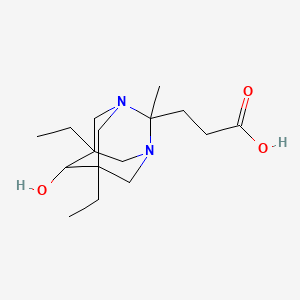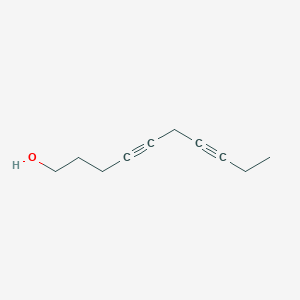
Deca-4,7-diyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deca-4,7-diyn-1-ol is an organic compound with the molecular formula C₁₀H₁₄O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) at the terminal position. This compound is notable for its applications in various fields, including synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deca-4,7-diyn-1-ol can be synthesized through several methods. One common approach involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere . Another method includes the selective reduction of 1-(tetrahydropyran-2-yloxy)deca-4,7-diyne using dicyclohexylborane followed by protonolysis .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available diacetylenic diols, which are then subjected to various chemical transformations to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Deca-4,7-diyn-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be selectively reduced to form dienes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as dicyclohexylborane and hydrogenation catalysts like P2-Ni are used.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group into a better leaving group for further substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Deca-4,7-diyn-1-ol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Deca-4,7-diyn-1-ol varies depending on its application. In biological systems, it is believed to exert its effects through interactions with cellular membranes and enzymes. The presence of triple bonds makes it highly reactive, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
4,6-Decadiyn-1-ol: Another diynol compound with similar structural features but different reactivity and applications.
Tetradeca-4,6,8,10-tetrayne-1,14-diol: A polyacetylene compound with multiple triple bonds, used in different chemical and biological contexts.
Uniqueness: Deca-4,7-diyn-1-ol is unique due to its specific positioning of triple bonds and the terminal hydroxyl group, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical transformations and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
deca-4,7-diyn-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5,8-10H2,1H3 |
Clave InChI |
YAABVBABUJHDBC-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC#CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


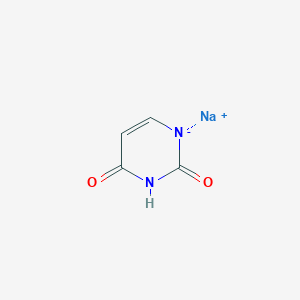

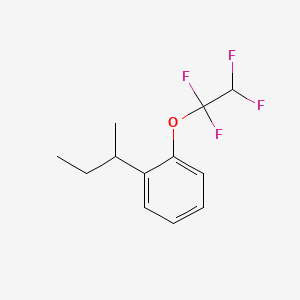
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
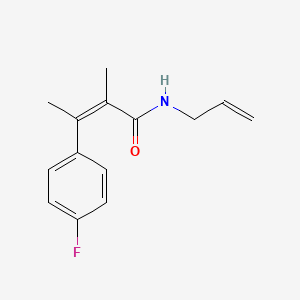
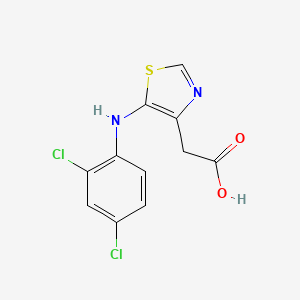
![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)

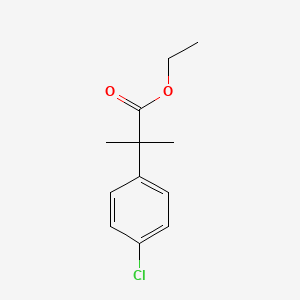
![6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12843369.png)
